

physical and chemical properties of Tos-PEG3-C2-methyl ester

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Compound of Interest		
Compound Name:	Tos-PEG3-C2-methyl ester	
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An In-depth Technical Guide to Tos-PEG3-C2-methyl ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and applications of **Tos-PEG3-C2-methyl ester**, a key building block in modern drug discovery.

Introduction

Tos-PEG3-C2-methyl ester is a heterobifunctional linker molecule widely utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4][5] PROTACs are novel therapeutic agents designed to hijack the cell's natural protein disposal system to selectively eliminate disease-causing proteins.[1] This linker possesses a tosyl (Tos) group at one end and a methyl ester at the other, connected by a flexible and hydrophilic polyethylene glycol (PEG) chain.[6][7] The tosyl group serves as an excellent leaving group for nucleophilic substitution, while the methyl ester can be hydrolyzed to a carboxylic acid for subsequent amide bond formation.[6][8][9] The PEG component enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[6][10]

Physical and Chemical Properties

The fundamental properties of **Tos-PEG3-C2-methyl ester** are summarized below.



Property	Value	Reference
Molecular Formula	C17H26O8S	[1][3][4]
Molecular Weight	390.45 g/mol	[1][3]
IUPAC Name	methyl 3-[2-[2-[2-(4- methylphenyl)sulfonyloxyethox y]ethoxy]ethoxy]propanoate	[3]
Canonical SMILES	CC1=CC=C(C=C1)S(=O) (=O)OCCOCCOCCCC(=O) OC	[3]
Appearance	Inferred to be a solid-liquid mixture, colorless to light yellow (based on similar compounds)	[11]
Solubility	The hydrophilic PEG linker increases water solubility.[6] A similar compound, Tos-PEG3, is soluble in Ethanol, DMSO, and water.	[11]
Storage	Recommended storage at -20°C for long-term stability.	[4][11]

Chemical Reactivity and Applications

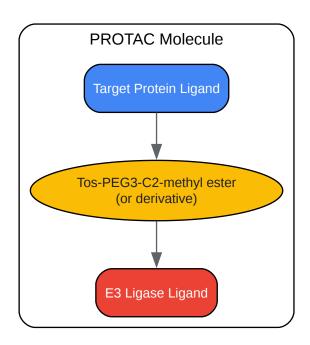
The utility of **Tos-PEG3-C2-methyl ester** stems from its two distinct reactive ends, making it a versatile linker for conjugating two different molecules.

- Tosyl Group: The p-toluenesulfonyl (tosyl) group is a superb leaving group, making the
 molecule susceptible to nucleophilic substitution by amines (-NH₂), thiols (-SH), or hydroxyls
 (-OH).[6][8] This allows for the straightforward attachment of a ligand for an E3 ubiquitin
 ligase or a target protein.
- Methyl Ester Group: The methyl ester can be readily hydrolyzed under basic conditions to yield a carboxylic acid (-COOH).[6][7] This acid can then be activated and coupled with an



amine-containing molecule to form a stable amide bond.

The primary application of this linker is in the construction of PROTACs. A PROTAC consists of a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase, all connected by a linker like **Tos-PEG3-C2-methyl ester**.[1] This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome.



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General structure of a PROTAC molecule.

Experimental Protocols

Accurate characterization of **Tos-PEG3-C2-methyl ester** and its conjugates is critical. The following are standard methodologies for analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a powerful tool for confirming the structure and purity of PEG-containing molecules. [12][13][14]

• Objective: To verify the chemical structure and assess the purity of the linker.



- Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is particularly useful for identifying hydroxyl protons in PEG derivatives, should any unreacted starting material be present.[15]
- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
- Data Analysis:
 - Identify the characteristic aromatic protons of the tosyl group (typically two doublets around 7.5-8.0 ppm).
 - Identify the singlet for the methyl group of the tosyl moiety (~2.4 ppm).
 - Identify the singlet for the methyl ester group (~3.7 ppm).
 - The repeating ethylene glycol units of the PEG chain will appear as a complex multiplet, typically between 3.5 and 3.8 ppm.[16]
 - Integrate the peaks corresponding to the different parts of the molecule. The ratio of the integrations should correspond to the number of protons in each part of the structure.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the linker and its conjugates.

- Objective: To determine the exact mass of the molecule and identify any impurities.
- Instrumentation: An electrospray ionization (ESI) mass spectrometer, often coupled with liquid chromatography (LC-MS), such as a Q-TOF or Orbitrap instrument.[17][18] MALDITOF is also a suitable technique.[19]
- Sample Preparation: Prepare a dilute solution (e.g., 10-100 μg/mL) of the sample in a solvent compatible with LC-MS, such as acetonitrile/water with 0.1% formic acid.
- Methodology (LC-MS):



- o Inject the sample onto a reverse-phase column (e.g., C18).[20]
- Elute with a gradient of acetonitrile in water (both containing 0.1% formic acid).
- Introduce the eluent into the ESI source.
- Acquire mass spectra in positive ion mode. For PEGylated compounds, post-column addition of a charge-reducing agent like triethylamine (TEA) can simplify the resulting spectra.[18]
- Data Analysis: Deconvolute the resulting mass spectrum to obtain the zero-charge mass.
 Compare the experimental mass to the calculated theoretical mass (390.45 Da) to confirm the identity of the compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the linker and for purifying it or its derivatives.[21]

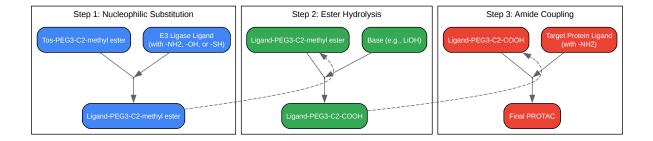
- Objective: To determine the purity of the compound and to purify it from reaction mixtures.
- Instrumentation: An HPLC system with a UV detector and a preparative or analytical reversephase column (e.g., C18 or C4).[22]
- Mobile Phase: A typical mobile phase system is a gradient of water and acetonitrile, often with an additive like 0.1% trifluoroacetic acid (TFA).[22]
- Methodology:
 - Dissolve the sample in the mobile phase.
 - Inject the sample onto the column.
 - Run a gradient elution, for example, from 20% to 80% acetonitrile over 20-30 minutes.
 - Monitor the elution profile using a UV detector, typically at 220 nm or 254 nm (for the tosyl group).



 Data Analysis: The purity of the sample is determined by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks. The retention time of PEGylated compounds in RP-HPLC can be influenced by the length of the PEG chain.[19]

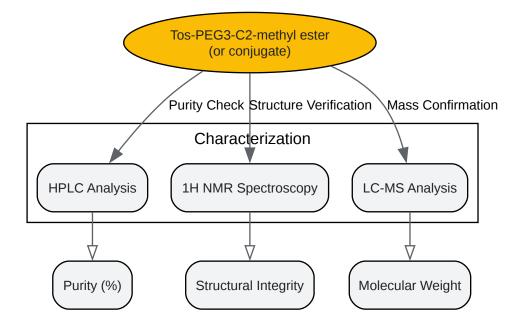
Workflows

The following diagrams illustrate the typical workflows involving **Tos-PEG3-C2-methyl ester**.



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A representative synthetic workflow for creating a PROTAC.





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Workflow for the analytical characterization of the linker.

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